molecular formula C13H21N5O3S B11064894 2-(4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-propionic acid methyl ester

2-(4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-propionic acid methyl ester

Cat. No.: B11064894
M. Wt: 327.41 g/mol
InChI Key: UEVOXHNRUJWZRH-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(ethylamino)-6-morpholino-1,3,5-triazin-2-yl]sulfanyl}propanoate is a complex organic compound that features a triazine ring, a morpholine ring, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(ethylamino)-6-morpholino-1,3,5-triazin-2-yl]sulfanyl}propanoate typically involves multiple steps. One common route includes the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with ethylamine to form an intermediate. This intermediate is then reacted with methyl 2-mercaptopropanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(ethylamino)-6-morpholino-1,3,5-triazin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Methyl 2-{[4-(ethylamino)-6-morpholino-1,3,5-triazin-2-yl]sulfanyl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(ethylamino)-6-morpholino-1,3,5-triazin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The sulfur atom can form covalent bonds with target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}propanoate
  • Methyl 2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}propanoate

Uniqueness

Methyl 2-{[4-(ethylamino)-6-morpholino-1,3,5-triazin-2-yl]sulfanyl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group and the morpholine ring enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

methyl 2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C13H21N5O3S/c1-4-14-11-15-12(18-5-7-21-8-6-18)17-13(16-11)22-9(2)10(19)20-3/h9H,4-8H2,1-3H3,(H,14,15,16,17)

InChI Key

UEVOXHNRUJWZRH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC(C)C(=O)OC)N2CCOCC2

Origin of Product

United States

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